molecular formula C8H3BrClF3O B2860469 3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde CAS No. 2090464-41-6

3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B2860469
CAS No.: 2090464-41-6
M. Wt: 287.46
InChI Key: VLKHAZMFWDCYOC-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde characterized by a benzene ring substituted with bromine (Br), chlorine (Cl), and a trifluoromethyl (CF₃) group. Its molecular formula is C₈H₃BrClF₃O, with a molecular weight of 287.46 g/mol. The compound’s structure combines electron-withdrawing groups (Br, Cl, CF₃) that significantly influence its electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The aldehyde functional group (-CHO) provides a reactive site for nucleophilic additions or condensations, while the halogen substituents enhance stability and direct further substitution reactions .

Properties

IUPAC Name

3-bromo-2-chloro-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClF3O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKHAZMFWDCYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination of 2-Chloro-5-(trifluoromethyl)benzaldehyde

Reaction Mechanism and Regioselectivity

The direct bromination of 2-chloro-5-(trifluoromethyl)benzaldehyde leverages the meta-directing influence of the aldehyde group and the electron-withdrawing effects of the trifluoromethyl substituent. Bromine introduction at position 3 is favored due to:

  • Aldehyde meta-directing effect : Positions 3 and 5 are activated for electrophilic substitution relative to the aldehyde group at position 1.
  • Steric and electronic modulation : The chlorine at position 2 and trifluoromethyl at position 5 create a steric environment that further directs bromination to position 3.
Standard Protocol

A representative procedure involves:

  • Dissolving 2-chloro-5-(trifluoromethyl)benzaldehyde (1.0 equiv) in dichloromethane (DCM) at 0°C.
  • Adding bromine (1.1 equiv) dropwise under nitrogen, followed by iron(III) bromide (0.1 equiv) as a catalyst.
  • Stirring at room temperature for 12 hours.
  • Quenching with sodium thiosulfate, extracting with DCM, and purifying via column chromatography (hexane/ethyl acetate, 9:1).

Yield : 68–72%.

Optimization Insights
  • Catalyst choice : Iron(III) bromide outperforms AlCl₃ in minimizing side reactions (e.g., di-bromination).
  • Temperature control : Reactions below 25°C improve regioselectivity by reducing thermal degradation of intermediates.

Reduction of 3-Bromo-2-chloro-5-(trifluoromethyl)benzonitrile

Synthetic Route Overview

This two-step method involves:

  • Cyanation : Introducing a nitrile group at the aldehyde position.
  • Selective reduction : Converting the nitrile to an aldehyde using diisobutylaluminum hydride (DIBAL-H).
Stepwise Procedure

Step A: Synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)benzonitrile

  • React 3-bromo-2-chloro-5-(trifluoromethyl)benzyl chloride with sodium cyanide (1.2 equiv) in DMF at 80°C for 6 hours.
    Yield : 85–90%.

Step B: DIBAL-H Reduction

  • Dissolve the nitrile (1.0 equiv) in anhydrous toluene at -78°C.
  • Add DIBAL-H (1.5 equiv) dropwise and stir for 2 hours.
  • Quench with 3N HCl, extract with DCM, and purify via distillation.
    Yield : 76%.
Critical Parameters
  • Solvent purity : Anhydrous toluene prevents DIBAL-H decomposition.
  • Temperature : Strict control at -78°C avoids over-reduction to the alcohol.

Grignard Reagent-Mediated Formylation

Strategy and Mechanism

This approach adapts methods from the synthesis of 3,5-bis(trifluoromethyl)benzyl alcohol:

  • Generate a Grignard reagent from 3-bromo-2-chloro-5-(trifluoromethyl)bromobenzene.
  • React with dimethylformamide (DMF) to form the aldehyde via a formylation reaction.
Experimental Workflow
  • Prepare the Grignard reagent by reacting 3-bromo-2-chloro-5-(trifluoromethyl)bromobenzene (1.0 equiv) with magnesium (1.2 equiv) in THF at 50°C.
  • Add DMF (2.0 equiv) at -20°C and stir for 4 hours.
  • Hydrolyze with NH₄Cl, extract with ether, and purify via flash chromatography.
    Yield : 55–60%.
Limitations
  • Sensitivity : Grignard reagents require strict anhydrous conditions.
  • By-products : Competing couplings may occur without precise stoichiometry.

Halogen Exchange Reactions

Nucleophilic Aromatic Substitution

A less common route involves substituting a nitro group with bromine:

  • Nitrate 2-chloro-5-(trifluoromethyl)benzaldehyde using HNO₃/H₂SO₄.
  • Replace the nitro group with bromine via a Sandmeyer reaction.
Procedure Highlights
  • Nitration : Conducted at 0°C to prevent ring degradation.
  • Sandmeyer reaction : Use CuBr₂ in HBr at 70°C for 8 hours.
    Yield : 40–45%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ continuous reactors to enhance efficiency:

  • Reactor type : Micro-tubular systems with inline IR monitoring.
  • Conditions : 10 bar pressure, 50°C, residence time of 15 minutes.
    Advantages : 95% conversion rate, reduced waste.

Purification Techniques

  • Distillation : High-vacuum fractional distillation (0.05 mmHg) isolates the aldehyde.
  • Crystallization : Recrystallization from heptane/ethyl acetate mixtures achieves >98% purity.

Comparative Analysis of Methods

Method Yield (%) Cost Efficiency Scalability Purity (%)
Direct Bromination 68–72 High Excellent 97
Nitrile Reduction 76 Moderate Good 95
Grignard Formylation 55–60 Low Moderate 90
Halogen Exchange 40–45 Low Poor 85

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminium hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

Scientific Research Applications

3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Potential use in the synthesis of drug candidates with improved pharmacokinetic properties due to the trifluoromethyl group.

    Industry: Used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde largely depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl group and the halogen atoms, which make the aldehyde group more susceptible to nucleophilic attack. In biological systems, the compound can interact with various molecular targets, potentially inhibiting or modifying enzyme activity or receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituent Positions Key Differences
3-Bromo-5-(trifluoromethyl)benzaldehyde 102684-91-3 C₈H₄BrF₃O Br (C3), CF₃ (C5) Lacks Cl at C2; reduced steric hindrance and altered electronic effects at C2 .
4-Bromo-3-(trifluoromethyl)benzaldehyde 34328-47-7 C₈H₄BrF₃O Br (C4), CF₃ (C3) Substituents shifted to C3/C4; meta-CF₃ may alter reactivity in electrophilic substitution .
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde 2385966-70-9 C₈H₃BrClF₃O Br (C3), Cl (C4), CF₃ (C5) Additional Cl at C4 increases steric bulk and electron-withdrawing effects .
3-Bromo-2-ethoxy-5-(trifluoromethyl)benzaldehyde 2387200-43-1 C₁₀H₈BrF₃O₂ Ethoxy (C2) instead of Cl Electron-donating ethoxy group at C2 reduces electrophilicity of the aldehyde .
4-Bromo-3-nitrobenzaldehyde Not provided C₇H₄BrNO₃ Br (C4), NO₂ (C3) Nitro group (stronger electron-withdrawing) enhances aldehyde reactivity .

Structural and Electronic Effects

  • Substituent Position : The target compound’s Cl at C2 and Br at C3 create ortho/para-directing effects, while CF₃ at C5 provides meta-directing influence. In contrast, 4-Bromo-3-(trifluoromethyl)benzaldehyde has CF₃ at C3, altering regioselectivity in further reactions .
  • Electron-Withdrawing Groups: The trifluoromethyl group in all analogs enhances electrophilicity of the aldehyde. However, compounds with nitro groups (e.g., 4-Bromo-3-nitrobenzaldehyde) exhibit even greater reactivity due to the stronger electron-withdrawing nature of NO₂ .

Physical Properties

  • Melting/Boiling Points : Halogen substituents increase molecular weight and intermolecular forces, leading to higher melting points. For example, 3-Bromo-2-ethoxy-5-(trifluoromethyl)benzaldehyde (MW 297.07 g/mol) likely has a lower melting point than the target compound due to the flexible ethoxy group .
  • Solubility: The trifluoromethyl group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogs.

Biological Activity

3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde is a halogenated aromatic aldehyde notable for its unique electronic properties and potential applications in medicinal chemistry. The presence of bromine, chlorine, and trifluoromethyl groups significantly influences its biological activity, making it a subject of interest in various research fields.

Chemical Structure and Properties

The compound's molecular formula is C8H3BrClF3O, characterized by the following structural features:

  • Bromine (Br) : Enhances lipophilicity and can influence receptor interactions.
  • Chlorine (Cl) : Modulates electronic properties and reactivity.
  • Trifluoromethyl (CF3) : Known to increase metabolic stability and bioactivity.

These substituents contribute to the compound's ability to interact with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The halogen atoms enhance binding affinity through halogen bonding, while the trifluoromethyl group can improve the compound's pharmacokinetic properties by increasing lipophilicity.

In Vitro Studies

Research has demonstrated that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer Activity : Analogous compounds have shown potent inhibitory effects on cell proliferation in various cancer cell lines. For example, a study indicated that related trifluoromethyl-containing compounds effectively inhibited HeLa cell growth with IC50 values in the low micromolar range .
  • Neuropharmacological Effects : Compounds containing trifluoromethyl groups have been studied for their potential as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), which could have implications for cognitive enhancement and sensory gating .

Case Study 1: Anticancer Efficacy

A study involving a structurally related compound demonstrated significant anticancer properties through MTT assays, revealing an IC50 value of approximately 9.22 µM against HeLa cells after 72 hours of treatment. The growth inhibition was dose-dependent, indicating the potential of trifluoromethyl-substituted benzaldehydes in cancer therapy .

Case Study 2: Neuropharmacological Research

In another investigation, compounds similar to this compound were evaluated for their effects on α7 nAChRs. The results indicated that these compounds could enhance acetylcholine responses, suggesting therapeutic potential in treating cognitive disorders .

Data Table: Biological Activity Overview

Compound NameActivity TypeTargetIC50 Value (µM)Reference
This compoundAnticancerHeLa Cells~9.22
Similar Trifluoromethyl CompoundNeuropharmacologicalα7 nAChRsNot specified
Related Aromatic AldehydeAntioxidantVarious Cellular TargetsVaries

Future Perspectives

The unique properties of this compound suggest several avenues for future research:

  • Medicinal Chemistry : Further exploration into its role as a lead compound for developing novel anticancer agents.
  • Neuropharmacology : Investigating its potential as a cognitive enhancer through modulation of nAChRs.
  • Synthetic Applications : Utilizing its structure as a building block in organic synthesis to create more complex molecules with desired biological activities.

Q & A

Basic: What are the key synthetic routes for 3-Bromo-2-chloro-5-(trifluoromethyl)benzaldehyde, and how are reaction conditions optimized?

Answer:
The compound is typically synthesized via direct bromination or multistep halogenation of precursor aldehydes. For example:

  • Bromination of 2-chloro-5-(trifluoromethyl)benzaldehyde using Br₂ in the presence of Fe or AlBr₃ as catalysts under inert atmosphere (N₂/Ar) to prevent oxidation or side reactions .
  • Optimization parameters : Reaction temperature (80–120°C), time (6–24 hrs), and stoichiometric ratios (1:1.2 aldehyde:Br₂) to maximize yield (>70%) while minimizing byproducts like dihalogenated derivatives. Continuous flow processes may enhance purity in industrial settings .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., Br at C3, Cl at C2, CF₃ at C5) and confirms aldehyde proton resonance at ~10 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (287.47 g/mol) and isotopic patterns (Br/Cl) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>97%) using C18 columns and UV detection at 254 nm .

Advanced: How do electronic effects of substituents (Br, Cl, CF₃) influence reactivity in cross-coupling reactions?

Answer:

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, with reactivity enhanced by electron-withdrawing CF₃ groups at C5 .
  • Chlorine : Less reactive than Br but stabilizes intermediates via resonance. Steric hindrance at C2 may slow transmetallation steps .
  • CF₃ : Strong electron-withdrawing effect polarizes the aromatic ring, increasing electrophilicity of the aldehyde group and directing regioselectivity in nucleophilic additions .

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